2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by the presence of an allyl group, a methyl group, and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of 4-nitro-1H-pyrazole, which is then reacted with 2-methyl-3-bromopropanamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Addition: The double bond in the allyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl).
Major Products Formed
Reduction: Formation of N-ALLYL-2-METHYL-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group may also play a role in modulating the compound’s activity by facilitating its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-2-METHYL-3-NITROBENZAMIDE: Similar structure but with a benzamide group instead of a pyrazole ring.
N-ALLYL-2-METHYL-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both an allyl group and a nitro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N4O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-methyl-3-(4-nitropyrazol-1-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C10H14N4O3/c1-3-4-11-10(15)8(2)6-13-7-9(5-12-13)14(16)17/h3,5,7-8H,1,4,6H2,2H3,(H,11,15) |
InChI Key |
JQOKVEIZJQUUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.